氯芬森

科学研究应用

氯苯森在科学研究中有着广泛的应用,包括:

化学: 用作有机合成的试剂和分析化学中的标准品.

生物学: 研究其潜在的抗真菌特性及其对各种生物系统的影响.

工业: 用于农药和其他工业化学品的配方.

作用机理

氯苯森主要通过其抗真菌特性发挥作用。 它被局部应用于受感染的指甲,在那里它渗透到指甲基质并抑制真菌细胞的生长 . 其作用机制中涉及的确切分子靶标和途径尚不清楚,但据信它会干扰真菌细胞壁的合成,导致细胞死亡 .

作用机制

Target of Action

Chlorfenson, also known as Ovex, is primarily used for the treatment of onychomycosis, a common condition also known as nail fungus .

Mode of Action

Chlorfenson is applied topically on affected nails once daily during treatment periods of 3-6 months . It has shown promising results in pilot studies and provides important benefits compared to existing treatment alternatives .

Result of Action

It has been observed that chlorfenson has shown promising results in the treatment of onychomycosis, providing important benefits compared to existing treatment alternatives .

Action Environment

Chlorfenson is an obsolete insecticide with a low aqueous solubility and a low volatility . It has a low mammalian oral toxicity and is thought to be a skin irritant . Data on its ecotoxicology is scant but it does appear to have a low toxicity to birds and a moderate toxicity to fish .

生化分析

Biochemical Properties

The biochemical properties of Chlorfenson are not well defined. It is known that Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months

Cellular Effects

The cellular effects of Chlorfenson are also not well defined. It is known that Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives

Molecular Mechanism

The molecular mechanism of action of Chlorfenson is not well defined. It is known that Chlorfenson is a topical solution that is applied once-daily on affected nails during treatment periods of 3-6 months

准备方法

氯苯森可以通过多种方法合成。 一种常见的合成路线是,在碱(如吡啶)的存在下,使 4-氯苯酚与 4-氯苯磺酰氯反应 . 反应通常在室温下进行,生成氯苯森作为主要产物。 工业生产方法可能涉及类似的反应条件,但规模更大,并优化参数以确保高产率和纯度 .

化学反应分析

氯苯森会经历几种类型的化学反应,包括:

氧化: 氯苯森可以在强氧化条件下被氧化形成磺酸衍生物。

还原: 氯苯森的还原会导致形成相应的磺酸酯。

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及亲核试剂,如甲醇钠 . 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

相似化合物的比较

属性

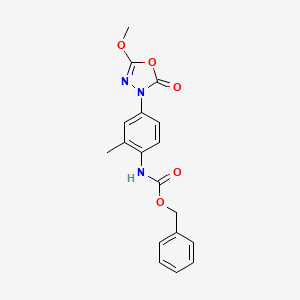

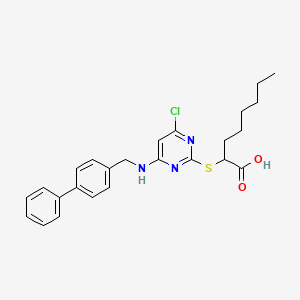

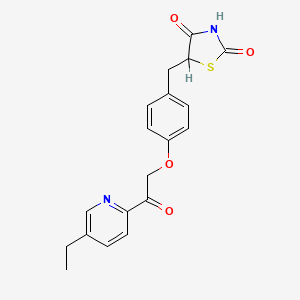

IUPAC Name |

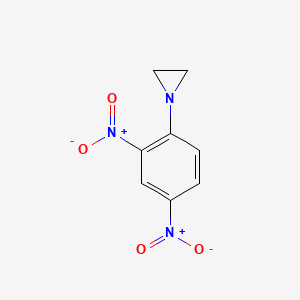

(4-chlorophenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLPPRPEOUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020310 | |

| Record name | Chlorfenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Chlorfenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL; 41.0 G IN CARBON TETRACHLORIDE; 110.0 G IN CYCLOHEXANONE; 110.0 G IN ETHYLENE DICHLORIDE; 2.0-2.7 G IN PETROLEUM OILS; 130.0 G IN ACETONE; 78 G IN XYLENE, SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER, SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000188 [mmHg], Negligible at 25 °C | |

| Record name | Chlorfenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months. In pilot studies, Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives. There is a significant need for more efficacious topical treatments. For more severe cases of the disease where more than 50% of the nail is affected, the only available options are oral anti-fungals which are associated with a certain risk for severe side effects. | |

| Record name | Chlorfenson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM BENZENE, White, crystalline solid | |

CAS No. |

80-33-1 | |

| Record name | Chlorfenson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenson [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorfenson | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorfenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenson | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW65NJ3YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86.5 °C, WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/ | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ovex (Chlorfenson)?

A1: Ovex (Chlorfenson), a miticide, primarily acts by disrupting the life cycle of mites. While the exact mechanism is not fully elucidated in the provided research, studies show its strong ovicidal and larvicidal effects, significantly impacting egg hatching and larval development in various mite species like Panonychus ulmi [, ] and Tetranychus telarius [].

Q2: How does Ovex impact mammalian systems?

A2: Research suggests Ovex can induce changes in the liver of rats. For instance, oral administration of Ovex (100 mg/kg) led to an increase in liver size and an elevated rate of α-naphthyl acetate hydrolysis by liver enzymes []. This suggests potential alterations in liver metabolism.

Q3: Does Ovex interact with hormones like estrogen?

A3: While the exact interaction mechanism isn't fully detailed, research shows a connection between Ovex and estrogen. One study found that the tumor-promoting activity of unleaded gasoline, enhanced by Ovex, was absent in ovariectomized mice []. This suggests a potential antagonistic relationship between Ovex and estrogen in the context of tumor development.

Q4: What is the molecular formula and weight of Ovex?

A4: The molecular formula of Ovex (Chlorfenson) is C12H8Cl2O3S, and its molecular weight is 315.18 g/mol.

Q5: Is there any spectroscopic data available for Ovex?

A5: The provided research papers do not offer specific spectroscopic data for Ovex.

Q6: What can be said about the stability of Ovex under various environmental conditions?

A6: The research papers primarily focus on the biological effects of Ovex and do not provide detailed information on its material compatibility or stability under various environmental conditions.

Q7: Does Ovex exhibit any catalytic properties?

A7: The provided research focuses on the biological activity of Ovex as a miticide, and there's no mention of its catalytic properties or applications in the context of chemical reactions.

Q8: Has computational chemistry been used to study Ovex?

A8: The provided research predates the widespread use of computational chemistry tools in the study of pesticides. There's no mention of simulations, calculations, or QSAR models related to Ovex.

Q9: How do structural modifications of Ovex affect its activity?

A9: The provided research does not explore the SAR of Ovex. No information is available regarding the impact of structural modifications on its activity, potency, or selectivity.

Q10: Are there specific formulations to enhance Ovex's stability or bioavailability?

A10: The provided research lacks details on specific formulations for enhancing Ovex stability or bioavailability.

Q11: What are the current SHE regulations regarding Ovex?

A11: As the research predates many modern SHE regulations, specific details regarding current regulations are not provided.

Q12: What types of in vitro and in vivo studies have been conducted with Ovex?

A12: The provided research primarily focuses on in vivo studies using animal models. For example, studies have investigated the impact of Ovex on tumor development in mice [], its effects on hormone levels and uterine responses in rats [], and its ability to induce resistance in mite populations [, , ].

Q13: Are there reported cases of resistance to Ovex in mite populations?

A13: Yes, resistance to Ovex has been observed. One study identified a strain of Panonychus ulmi resistant to Ovex after seven years of use in an apple orchard []. This resistance manifested as higher egg hatchability in the resistant strain compared to a susceptible strain following Ovex treatment.

Q14: Does cross-resistance exist between Ovex and other miticides?

A14: Research indicates a lack of cross-resistance between Ovex and other miticides like Tedion and Kelthane. Studies on Ovex-resistant strains of Panonychus citri showed that they remained susceptible to Tedion and Kelthane [].

Q15: What are the known toxicological effects of Ovex?

A15: The provided research focuses primarily on Ovex's effectiveness as a miticide and its interactions within biological systems. Specific toxicological data and safety profiles are not extensively discussed.

Q16: Is there research on drug delivery systems or biomarkers for Ovex?

A16: The provided research does not cover aspects like drug delivery systems, biomarkers, analytical method validation, or quality control related to Ovex. The focus remains on its biological effects and its role as a miticide.

Q17: What are some alternatives to Ovex for mite control?

A17: Research mentions Tedion (2,4,4′,5-tetrachlorodiphenyl sulfone) and Kelthane (1,1-bis( p -chlorophenyl)- 2,2,2-trichloroethanol) as effective alternatives to Ovex for controlling citrus red mites, especially for Ovex-resistant strains [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

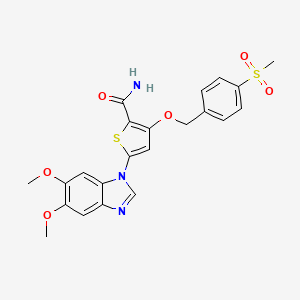

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)